N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine
Description
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine is a structurally complex compound featuring a furochromen core fused with a cysteine derivative. The furochromen moiety (a fused furan and chromene system) is substituted with methyl groups at positions 2, 3, and 5, and an acetylated beta-alanyl-S-benzyl-L-cysteine side chain at position 4.
Properties
Molecular Formula |
C29H30N2O7S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[3-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C29H30N2O7S/c1-16-18(3)37-24-13-25-21(11-20(16)24)17(2)22(29(36)38-25)12-27(33)30-10-9-26(32)31-23(28(34)35)15-39-14-19-7-5-4-6-8-19/h4-8,11,13,23H,9-10,12,14-15H2,1-3H3,(H,30,33)(H,31,32)(H,34,35)/t23-/m0/s1 |
InChI Key |
ZZWRSYVDISIPSN-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine typically involves multiple steps. The initial step often includes the preparation of the furochromen core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The acetylation of beta-alanyl and the benzylation of L-cysteine are subsequent steps that require specific reagents and conditions to ensure the desired functional groups are correctly attached.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce ketones or aldehydes present in the compound to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications could include acting as a drug candidate for treating specific diseases.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Psoralen Derivatives
Psoralen derivatives, such as those synthesized via (7-oxo-7H-furo[3,2-g][1]benzopyran-6-yl) acetic acid (compound 78), share the furochromen backbone but lack the cysteine-based side chain. These derivatives are primarily studied for their UV-activated DNA crosslinking properties .
N-(Cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (Compound 86)
This derivative substitutes the cysteine moiety with a cynomethyl group. While both compounds retain the acetylated chromen core, compound 86 exhibits reduced polarity due to the absence of the hydrophilic cysteine and beta-alanyl groups. This difference likely impacts solubility and biodistribution .
Cysteine-Modified Analogues
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA)
These cysteine derivatives, such as CEMA (CAS: 74514-75-3) and 3HPMA (CAS: 14369-42-7), feature simpler alkyl or hydroxyalkyl substituents instead of the benzyl group in the target compound.
N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine (HMPMA)
HMPMA (CAS: 33164-64-6) incorporates a branched hydroxybutyl chain, which may confer stereochemical complexity absent in the target compound’s linear beta-alanyl-S-benzyl group. This structural divergence could influence metabolic stability and enzymatic processing .
Optical and Electronic Properties
The compound 1-{[(4-methoxy-5-oxo-5H-furo [3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MFCMP) exhibits strong absorption in the UV-visible range due to its extended conjugation. The target compound’s methyl and benzyl substituents may similarly enhance photostability, though experimental data on its optical behavior remain sparse .
Key Comparative Data Table
Biological Activity
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a furochromenyl group and various functional moieties, suggests diverse biological activities. This article reviews the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 470.5 g/mol. The IUPAC name is (2R,3R)-3-methyl-2-[[2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]pentanoic acid. The compound's structure allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O7 |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | (2R,3R)-3-methyl-2-[... |
| InChI Key | MLXKVTZAZDKCPN-SFDCACGMSA-N |
The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors. The compound may modulate signal transduction pathways and influence gene expression. Its structural features enable it to fit into binding sites on target proteins, potentially inhibiting or enhancing their activities.
Antioxidant Activity
Research indicates that compounds with furochromenyl structures possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging.
Anti-inflammatory Effects
Studies have shown that similar furochromen derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exert similar effects.
Anticancer Potential
Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
- Study on Antioxidant Activity : A study evaluated various furochromen derivatives for their ability to scavenge free radicals. The results showed that these compounds significantly reduced oxidative stress markers in vitro.
- Anti-inflammatory Study : In a model of acute inflammation, the administration of related furochromen compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
- Anticancer Research : In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, with IC50 values comparable to known chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
